A Technical Guide to the Physicochemical Properties of 2,6-Dichlorobenzoxazole for Advanced Drug Development
A Technical Guide to the Physicochemical Properties of 2,6-Dichlorobenzoxazole for Advanced Drug Development
Abstract: This document provides an in-depth analysis of the core physicochemical properties of 2,6-Dichlorobenzoxazole (CAS No: 3621-82-7), a key heterocyclic intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1][2] This guide is structured to deliver not just raw data, but actionable insights for researchers, chemists, and formulation scientists. We will explore the compound's molecular structure, spectroscopic signature, solubility, and partitioning behavior. A detailed experimental protocol for determining the octanol-water partition coefficient (LogP)—a critical parameter for predicting ADME properties—is provided, underscoring the practical application of these fundamental characteristics in a drug development context.
Introduction: The Strategic Importance of Benzoxazoles
The benzoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[3][4] As structural isosteres of naturally occurring nucleic bases, benzoxazole derivatives can readily engage with biological polymers, leading to diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5] 2,6-Dichlorobenzoxazole serves as a crucial, high-purity building block for more complex bioactive molecules.[6] A comprehensive understanding of its physicochemical profile is therefore not merely academic; it is the foundational data upon which successful synthesis campaigns, formulation strategies, and ultimately, effective new chemical entities are built.
Molecular Structure and Identification
2,6-Dichlorobenzoxazole is an aromatic heterocyclic compound featuring a benzene ring fused to an oxazole ring. The "2,6-dichloro" designation indicates chlorine substituents at position 6 on the benzene ring and position 2 on the oxazole moiety.[1] This substitution pattern significantly influences the molecule's electronic distribution, stability, and reactivity.
Caption: Chemical structure of 2,6-Dichlorobenzoxazole.
Core Physicochemical Properties
The fundamental physicochemical data for 2,6-Dichlorobenzoxazole are summarized below. These values are critical for predicting the compound's behavior in various chemical and biological environments.
| Property | Value | Source(s) |
| IUPAC Name | 2,6-dichloro-1,3-benzoxazole | [7] |
| CAS Number | 3621-82-7 | [7][8] |
| Molecular Formula | C₇H₃Cl₂NO | [1][7][8] |
| Molecular Weight | 188.01 g/mol | [7][8] |
| Appearance | White to off-white/light yellow crystalline solid | [1][9] |
| Melting Point | 49-51 °C | [9][10] |
| Boiling Point | 110 °C @ 13 mmHg | [9][11][12] |
| Density | 1.522 g/cm³ | [9] |
| LogP (n-octanol/water) | 3.01 - 3.42 | [10][13] |
| pKa (Predicted) | -0.96 ± 0.30 | [9] |
| Flash Point | 100.7 - 101 °C | [9][13] |
Spectroscopic Profile: Structural Confirmation
While specific spectra for this compound are not publicly available, its structure can be unequivocally confirmed using standard spectroscopic techniques. Based on the analysis of related benzoxazole derivatives, the following spectral characteristics are expected.[3][4][5]
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¹H NMR: The proton NMR spectrum is expected to be simple, showing three signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets and a doublet of doublets) would confirm the 1,2,4-substitution pattern.
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¹³C NMR: The carbon NMR would display signals for the seven unique carbon atoms in the molecule. The carbon attached to the nitrogen (C=N) would appear significantly downfield.
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Infrared (IR) Spectroscopy: Key absorption bands would confirm the functional groups. A strong band around 1600-1650 cm⁻¹ would correspond to the C=N stretching vibration. Aromatic C-H stretching would be observed above 3000 cm⁻¹, and C-Cl stretching vibrations would appear in the fingerprint region (typically below 800 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 187. The characteristic isotopic pattern for two chlorine atoms (an M+2 peak approximately 65% of the M⁺ peak, and an M+4 peak) would be a definitive indicator of the compound's elemental composition.
Solubility and Partitioning Behavior: Implications for Drug Development
Solubility: 2,6-Dichlorobenzoxazole is described as being moderately soluble in organic solvents such as ethanol and acetone, with lower solubility in water.[1] This is consistent with its largely nonpolar, aromatic structure. For drug development purposes, this suggests that formulation with organic co-solvents or lipid-based systems may be necessary for parenteral administration.
Partition Coefficient (LogP): The reported LogP value of ~3.01 indicates that the compound is significantly more soluble in an organic phase (n-octanol) than in an aqueous phase (water).[13]
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Expert Insight: A LogP in this range (typically 1-3 for orally absorbed drugs) is often correlated with good membrane permeability. However, a value over 3 can sometimes be associated with challenges such as increased metabolic clearance and potential for off-target toxicity due to non-specific binding to lipophilic pockets in proteins. This makes the experimental determination of LogP a critical step in the hit-to-lead optimization process.
Experimental Protocol: HPLC-Based Determination of LogP
To ensure trustworthy and reproducible data, a standardized method for determining the LogP is essential. The following protocol utilizes High-Performance Liquid Chromatography (HPLC), which is a rapid and reliable alternative to the traditional shake-flask method.
Rationale: This method correlates the retention time of the analyte on a reverse-phase column with the known LogP values of a series of standard compounds. It is less labor-intensive than the shake-flask method and requires only a small amount of material.
Caption: Workflow for LogP determination via HPLC.
Step-by-Step Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is required.
-
Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of methanol or acetonitrile and water (e.g., 60:40 v/v). The phase must be filtered and degassed.
-
-
Standard & Sample Preparation:
-
Standards: Prepare a set of 5-7 standard compounds with well-documented LogP values that bracket the expected LogP of the analyte. Dissolve each in the mobile phase to a concentration of ~0.1 mg/mL.
-
Analyte: Accurately weigh and dissolve 2,6-Dichlorobenzoxazole in the mobile phase to a similar concentration.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a void volume marker (e.g., uracil or sodium nitrate) to determine the dead time (t₀).
-
Inject each standard and the analyte solution, recording the retention time (tR) for each peak.
-
-
Data Analysis & Calculation:
-
For each compound (standards and analyte), calculate the capacity factor (k') using the formula: k' = (tR - t₀) / t₀ .
-
Calculate the logarithm of the capacity factor (log k').
-
Create a calibration curve by plotting the known LogP values of the standards (y-axis) against their calculated log k' values (x-axis).
-
Perform a linear regression on the data points. The resulting equation will be in the form: LogP = m(log k') + c .
-
Using the calculated log k' for 2,6-Dichlorobenzoxazole, interpolate its LogP value from the regression equation.
-
Trustworthiness Check: The validity of this protocol is ensured by the quality of the linear regression. A correlation coefficient (R²) of >0.98 for the calibration curve indicates a reliable correlation and provides confidence in the determined LogP value.
Chemical Reactivity and Stability
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Stability: As a chlorinated aromatic heterocycle, 2,6-Dichlorobenzoxazole is a relatively stable compound under standard conditions.[11] However, it should be stored under an inert atmosphere (e.g., argon) and refrigerated to prevent slow degradation over time.[9]
-
Reactivity: The chlorine atom at the 2-position is susceptible to nucleophilic substitution, making it a valuable electrophilic partner for synthesizing a variety of derivatives. This reactivity is the basis for its utility as a chemical intermediate.[9][12][14] It is used, for example, in the synthesis of complex insecticides.[9][12]
Conclusion
2,6-Dichlorobenzoxazole is a foundational building block for medicinal and agricultural chemistry. Its physicochemical properties—a moderate melting point, LogP value around 3, and susceptibility to nucleophilic attack—define its utility and handling requirements. The data and protocols presented in this guide provide researchers with the necessary insights to effectively utilize this compound in synthesis, predict its ADME behavior in derivatives, and develop robust analytical methods for its characterization. A rigorous, data-driven approach to understanding these core properties is paramount to accelerating the drug development pipeline.
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